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Compound of Interest

4-Fluoro-2-(trifluoromethyl)benzoic
Compound Name: o
aci

Cat. No.: B115377

An In-depth Technical Guide to 4-Fluoro-2-
(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of 4-Fluoro-2-
(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials
science. It is intended for researchers, scientists, and drug development professionals, offering
detailed information on its chemical properties, synthesis, and applications, with a focus on its
role in the development of novel therapeutics.

Chemical Identity and Properties

4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid.[1] Its
structure features a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and
a carboxylic acid group.

IUPAC Name: 4-fluoro-2-(trifluoromethyl)benzoic acid.[2]
Chemical Structure:

Caption: Chemical structure of 4-Fluoro-2-(trifluoromethyl)benzoic acid.

Physical and Chemical Properties
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The key physical and chemical properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid are

summarized in the table below.

Property Value Reference

Molecular Formula CsHaF402 [2]

Molecular Weight 208.11 g/mol [3]

CAS Number 141179-72-8 [3]

Appearance Light yellow needle-like solid [1]

Melting Point 121-124 °C [3]

Solubility Good solubility in methanol [1]
JUHPDXOIGLHXTC-

INChl Key [2]
UHFFFAOYSA-N
C1=CC(=C(C=C1F)C(F)

SMILES [2]

(FFC(=0)0

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-Fluoro-2-

(trifluoromethyl)benzoic acid

Spectrum Type

Key Features/Notes

Reference

FTIR

Available through spectral

databases.

[4]

13C NMR

Data available for ester

derivatives.

[5]16]

Mass Spectrometry

GC-MS data is publicly

available.

[2]

Experimental Protocols
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Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid

A common laboratory-scale synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid involves
the formation of a Grignard reagent followed by carboxylation.[1]

Materials:

e 2-Bromo-5-fluorotrifluoromethylbenzene
e Magnesium powder

 lodine (catalyst)

e Anhydrous tetrahydrofuran (THF)

e Dry ice (solid COz2)

e Hydrochloric acid (for workup)

» Nitrogen gas (for inert atmosphere)
Procedure:

e Add magnesium powder and a small crystal of iodine to a flame-dried reaction flask
equipped with a reflux condenser and a dropping funnel.

e Purge the system with nitrogen gas.
¢ Add anhydrous THF to the flask.

o Dissolve 2-bromo-5-fluorotrifluoromethylbenzene in anhydrous THF and add it dropwise to
the magnesium suspension to initiate the Grignard reaction.

o Heat the mixture to reflux and stir for 2 hours to ensure complete formation of the Grignard
reagent.

e Cool the reaction mixture in an ice bath.

o Carefully add crushed dry ice (solid CO3) to the reaction mixture.
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 Allow the mixture to warm to room temperature and then quench with dilute hydrochloric
acid.

o Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

» Purify the crude product by recrystallization.

Conversion to Acyl Chloride

The carboxylic acid can be readily converted to the more reactive acyl chloride, a key
intermediate for amide and ester synthesis.

Materials:

4-Fluoro-2-(trifluoromethyl)benzoic acid

Oxalyl chloride

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF, catalytic amount)

Nitrogen gas

Procedure:

Suspend 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in dichloromethane in a
reaction flask under a nitrogen atmosphere.

e Add a few drops of DMF as a catalyst.
o Add oxalyl chloride (1.05 eq) dropwise to the suspension.

 Stir the reaction mixture at room temperature until the evolution of gas ceases and the
solution becomes clear.
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» Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude
4-fluoro-2-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without
further purification.

Applications in Drug Discovery

4-Fluoro-2-(trifluoromethyl)benzoic acid is a valuable building block in the synthesis of
pharmacologically active molecules, particularly as a scaffold for introducing fluorinated
moieties that can enhance metabolic stability, binding affinity, and bioavailability.

Synthesis of Nav1.7 Sodium Channel Blockers

The voltage-gated sodium channel Navl.7 is a key target for the development of novel
analgesics for the treatment of chronic pain.[7] 4-Fluoro-2-(trifluoromethyl)benzoic acid has
been utilized in the synthesis of benzazepinone-based Nav1.7 blockers.[3]

The general workflow for the incorporation of 4-Fluoro-2-(trifluoromethyl)benzoic acid into a
potential Navl1.7 inhibitor is depicted below.

Synthesis of Nav1.7 Blocker

Nav1.7 Pain Signaling Pathway

Click to download full resolution via product page

Caption: Workflow for the synthesis of a Nav1.7 blocker and its mechanism of action.
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Development of GPR35 Agonists

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various
physiological and pathological processes, including inflammation and cardiovascular disease,
making it an attractive therapeutic target.[8] The structural motifs derived from 4-Fluoro-2-
(trifluoromethyl)benzoic acid can be incorporated into ligands designed to activate GPR35.

The diagram below illustrates a generalized signaling pathway for GPR35 and the role of

synthetic agonists.

Cell Membrane

Synthetic Agonist (derived from 4-F-2-CF3-BA)

Binds and Activates

GPR35 Receptor

ctivates

Effector Enzyme (e.g., PLC)

Generates

y

Second Messengers (e.g., IPs, DAG)

Cellular Response (e.g., Ca2* release, protein phosphorylation)
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Caption: Generalized GPR35 signaling pathway activated by a synthetic agonist.

Safety and Handling

4-Fluoro-2-(trifluoromethyl)benzoic acid is classified as an irritant.[2] It is known to cause
skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Hazard Statements:

e H315: Causes skin irritation.[2][3]

e H319: Causes serious eye irritation.[2][3]

o H335: May cause respiratory irritation.[2][3]

Precautionary Measures:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Fluoro-2-(trifluoromethyl)benzoic acid is a versatile and valuable reagent in modern
organic synthesis. Its unique electronic properties, conferred by the fluorine and trifluoromethyl
substituents, make it a desirable building block for the synthesis of complex molecules with
tailored biological activities. Its demonstrated utility in the development of Navl.7 blockers and
GPR35 agonists highlights its importance in medicinal chemistry and the ongoing search for
new therapeutic agents. Researchers working with this compound should adhere to strict
safety protocols due to its irritant nature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [guidechem.com]

2. 4-Fluoro-2-(trifluoromethyl)benzoic acid | CBH4F402 | CID 688255 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 3.4-7)LAO-2-(F) 7I)LA O XFIL)EEEE 98% | Sigma-Aldrich [sigmaaldrich.com]
e 4. spectrabase.com [spectrabase.com]
o 5. spectrabase.com [spectrabase.com]
e 6. spectrabase.com [spectrabase.com]

e 7. Navl.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular
disease - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [4-Fluoro-2-(trifluoromethyl)benzoic acid chemical
structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115377#4-fluoro-2-trifluoromethyl-benzoic-acid-
chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b115377?utm_src=pdf-custom-synthesis
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id127283.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-_trifluoromethyl_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-2-_trifluoromethyl_benzoic-acid
https://www.sigmaaldrich.com/JP/ja/product/aldrich/436135
https://spectrabase.com/spectrum/tArB4tuwha
https://spectrabase.com/spectrum/Lg7vPinyGM9
https://spectrabase.com/spectrum/AXJcBGPoFsc
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4950419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354270/
https://www.benchchem.com/product/b115377#4-fluoro-2-trifluoromethyl-benzoic-acid-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b115377#4-fluoro-2-trifluoromethyl-benzoic-acid-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b115377#4-fluoro-2-trifluoromethyl-benzoic-acid-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b115377#4-fluoro-2-trifluoromethyl-benzoic-acid-chemical-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b115377?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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